![molecular formula C12H9NO4 B2359595 Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate CAS No. 26878-24-0](/img/structure/B2359595.png)
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate
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Description
“Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate” is a chemical compound with the molecular formula C12H11NO5 . It has a molecular weight of 249.22 . The IUPAC name for this compound is methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate .
Molecular Structure Analysis
The InChI code for “Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate” is 1S/C12H11NO5/c1-18-12(17)9(6-14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate” has a molecular weight of 249.22 . For more specific physical and chemical properties such as melting point, boiling point, and solubility, it’s recommended to refer to a detailed chemical database or MSDS (Material Safety Data Sheet).Scientific Research Applications
Bioconjugation and Labeling
Functional groups in Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate allow for bioconjugation. Scientists modify the compound to attach biomolecules (e.g., proteins, peptides, or nucleic acids). These bioconjugates serve as imaging agents, drug delivery vehicles, or diagnostic tools.
For additional references:
- Sigma-Aldrich provides information on Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate .
- A related compound, Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, has been studied .
- Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate is another isoindole derivative .
- Molecular docking studies have explored isoindole-based compounds .
properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVYRWKJPFHXTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate |
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